Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-
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Overview
Description
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and four methyl groups attached to the pyrrole ring. Pyrrole derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 1-benzyl-2,3,4,5-tetramethylpyrrole, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . Another approach is the Hantzsch synthesis, which uses β-ketoesters, aldehydes, and ammonia or primary amines .
Industrial Production Methods
Industrial production of pyrrole derivatives typically employs catalytic processes to enhance yield and selectivity. For example, the use of ruthenium complexes and alkali metal bases can facilitate the formation of N-unsubstituted pyrroles through the condensation of α-amino aldehydes . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, like other pyrrole derivatives, can undergo various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,5-diones or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into their corresponding dihydropyrrole forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the pyrrole ring .
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but contains a fused benzene ring.
Furan: A five-membered aromatic ring with an oxygen atom instead of nitrogen.
Thiophene: Similar to pyrrole but contains a sulfur atom in the ring.
Uniqueness
Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups can enhance its stability and interaction with biological targets compared to other pyrrole derivatives .
Properties
CAS No. |
3469-21-4 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-benzyl-2,3,4,5-tetramethylpyrrole |
InChI |
InChI=1S/C15H19N/c1-11-12(2)14(4)16(13(11)3)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3 |
InChI Key |
JZUCFXNAJFPOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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